molecular formula C20H16ClN5O4S2 B2930570 3-(2-chlorophenyl)-N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-4-carboxamide CAS No. 868974-95-2

3-(2-chlorophenyl)-N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-4-carboxamide

Cat. No.: B2930570
CAS No.: 868974-95-2
M. Wt: 489.95
InChI Key: HSLWCVYZSQMRIN-UHFFFAOYSA-N
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Description

The compound 3-(2-chlorophenyl)-N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-4-carboxamide (referred to as Compound A) is a heterocyclic molecule featuring:

  • A 2-chlorophenyl substituent on the isoxazole ring.
  • A 5-methylisoxazole-4-carboxamide core.
  • A 1,3,4-thiadiazole ring connected via a thioether linkage.
  • A furan-2-ylmethyl group attached through an amide bond.

Properties

IUPAC Name

3-(2-chlorophenyl)-N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O4S2/c1-11-16(17(26-30-11)13-6-2-3-7-14(13)21)18(28)23-19-24-25-20(32-19)31-10-15(27)22-9-12-5-4-8-29-12/h2-8H,9-10H2,1H3,(H,22,27)(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLWCVYZSQMRIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NN=C(S3)SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-chlorophenyl)-N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure

The compound features several key functional groups:

  • Chlorophenyl moiety : Imparts lipophilicity and potential interactions with biological targets.
  • Thiadiazole and isoxazole rings : Known for their roles in various biological activities, including antimicrobial and anticancer effects.
  • Furan derivative : Often associated with antioxidant properties.

Research indicates that compounds with similar structural features often act through multiple mechanisms:

  • Enzyme Inhibition : Compounds like this one may inhibit specific enzymes involved in disease pathways. For example, the thiadiazole ring has been linked to the inhibition of tubulin polymerization, which is crucial in cancer cell proliferation .
  • Antiviral Activity : Similar derivatives have shown promise as inhibitors of viral proteases, including SARS-CoV-2 main protease (Mpro), suggesting potential antiviral applications .

Biological Activity Overview

Activity TypeObserved EffectsReference
AntiviralInhibition of SARS-CoV-2 Mpro; IC50 values reported
AnticancerModerate to strong cytotoxicity against various cancer cell lines; IC50 values < 10 µM reported for some derivatives
AntibacterialActivity against Gram-positive and Gram-negative bacteria; MIC values ranging from 20–70 µM
AntioxidantPotential due to furan moiety; further studies needed

Case Studies

  • Antiviral Efficacy : A study evaluating compounds similar to the target molecule demonstrated that certain derivatives effectively inhibited the SARS-CoV-2 Mpro with IC50 values around 1.55 µM. This highlights the importance of the structural components in achieving high potency against viral targets .
  • Anticancer Properties : A series of thiadiazole derivatives were tested against human cancer cell lines (A549 and Jurkat). Some compounds exhibited IC50 values below 5 µM, indicating significant cytotoxic effects. The presence of electron-donating groups on the phenyl ring was found to enhance activity .
  • Antibacterial Activity : Compounds derived from similar scaffolds were assessed for antibacterial properties, showing effective inhibition against multi-drug resistant strains with MIC values significantly lower than standard antibiotics like tetracycline .

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

  • The presence of a methyl group at specific positions on the phenyl or thiadiazole rings enhances biological activity.
  • Substituents on the isoxazole ring can modulate potency and selectivity towards different biological targets.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound features four reactive domains:

Functional GroupReactivity ProfileExample Reactions
Isoxazole-4-carboxamideHydrolysis, nucleophilic substitutionAcid/base-induced amide cleavage, esterification
1,3,4-Thiadiazole ringElectrophilic substitution, ring-openingOxidation at sulfur, nucleophilic attack at C-2
Thioether linkage (–S–)Oxidation, alkylationSulfoxide/sulfone formation, S-alkylation
Furan-2-ylmethyl amineElectrophilic aromatic substitutionNitration, halogenation under acidic conditions

Isoxazole-Thiadiazole Coupling

The carboxamide bond forms via activation of the isoxazole-4-carboxylic acid (e.g., using EDCl/HOBt) followed by reaction with the thiadiazol-2-amine derivative. Typical conditions include:

  • Solvent : Anhydrous DMF or DCM

  • Temperature : 0–25°C

  • Yield : ~65–78% (analog data from )

Thioether Formation

The thioether bridge (–S–) is introduced via nucleophilic displacement:

R SH+Br CH2 C O NH furan 2 ylmethyl Et3NR S CH2 C O NH furan 2 ylmethyl \text{R SH}+\text{Br CH}_2\text{ C O NH furan 2 ylmethyl }\xrightarrow{\text{Et}_3\text{N}}\text{R S CH}_2\text{ C O NH furan 2 ylmethyl }

  • Reagents : Thiourea derivatives, triethylamine

  • Monitoring : TLC (Rf = 0.5 in ethyl acetate/hexane 3:7)

Hydrolytic Degradation

ConditionObservationMechanism
0.1N HCl (reflux, 6h)85% degradationAcid-catalyzed amide hydrolysis to carboxylic acid
0.1N NaOH (25°C, 24h)92% degradationBase-induced thiadiazole ring-opening

Oxidative Pathways

The thioether oxidizes to sulfoxide (R–SO–) and sulfone (R–SO₂–) under controlled conditions:

  • Oxidant : H₂O₂ (3% w/v)

  • Time : 2h at 60°C

  • Products : Sulfoxide (major), sulfone (trace)

Chlorophenyl Substitution

The 2-chlorophenyl group undergoes slow SNAr reactions due to deactivation by chlorine:

  • Nucleophile : Piperidine (5 eq.)

  • Conditions : DMF, 120°C, 24h

  • Yield : <15% substitution

Furan Ring Reactivity

Electrophilic nitration occurs preferentially at the furan C-5 position:

  • Reagents : HNO₃/AcOH

  • Product : 5-Nitro-furan-2-ylmethyl derivative

Thermal and Photochemical Behavior

Stress ConditionOutcomeReference
100°C (dry heat, 48h)20% decompositionThiadiazole ring destabilization
UV light (254 nm, 72h)45% degradationRadical-mediated S–C bond cleavage

Comparative Reactivity Table

Reaction TypeIsoxazoleThiadiazoleThioether
HydrolysisHigh (amide)Moderate (ring)Low
OxidationLowLowHigh
ElectrophilicLowModerate (C-2)

Comparison with Similar Compounds

Comparative Data Table

Compound Molecular Formula Molecular Weight Key Substituents Potential Bioactivity Reference
Compound A C₂₁H₁₇ClN₄O₄S₂ 505.96 2-Chlorophenyl, Furan-2-ylmethyl Antimicrobial, Anticancer
Compound B C₁₇H₁₇N₄O₂SCl 376.86 2-Methylpropyl Not reported
Compound C C₂₂H₁₇N₅O₆S₂ 485.50 Benzodioxolylmethyl, Furan-2-yl Metabolic stability
Nitrothiophene C₁₆H₁₀F₃N₃O₄S₂ 429.39 Nitro, Trifluoromethyl Antibacterial

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

The synthesis involves multi-step heterocyclic coupling. A plausible route:

Thiadiazole Core Formation : Use 1,3,4-thiadiazole-2-thiol derivatives (e.g., via cyclization of thiosemicarbazides with carbon disulfide under acidic conditions) .

Thioether Linkage : React the thiadiazole intermediate with 2-chloro-N-(furan-2-ylmethyl)acetamide in the presence of K₂CO₃ in dry DMF to form the thioether bond .

Isoxazole Coupling : Attach the 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide moiety via carbodiimide-mediated amide coupling (e.g., EDC/HOBt in DCM) .
Optimization : Use Design of Experiments (DoE) to assess variables (solvent polarity, temperature, catalyst loading). Flow chemistry may enhance reproducibility and yield .

Q. How should researchers characterize the compound’s structure and purity?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the thiadiazole, isoxazole, and furan substituents. Key signals: thiadiazole C-S (δ ~160-170 ppm in ¹³C), isoxazole C=O (δ ~165 ppm) .
  • LC-MS : Monitor molecular ion ([M+H]⁺) and fragmentation patterns to confirm molecular weight and detect impurities.
  • Elemental Analysis : Validate C, H, N, S percentages against theoretical values (e.g., ±0.3% deviation) .

Q. What solvents and conditions are suitable for recrystallization?

  • Solvent Screening : Test polar aprotic (DMF/EtOAc mixtures) or mixed solvents (CHCl₃/hexane). For thiadiazole derivatives, DMF/water gradients often yield high-purity crystals .
  • Thermal Stability : Perform TGA/DSC to identify decomposition points (<200°C for most heterocycles) and optimize recrystallization temperatures .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity and binding mechanisms?

  • Target Identification : Use molecular docking (AutoDock Vina) against enzymes like COX-1/2 (thiadiazole derivatives show COX inhibition ) or kinases (isoxazole motifs are kinase inhibitors).
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to study electronic properties (e.g., HOMO/LUMO energies for redox activity) .
  • MD Simulations : Assess stability in biological membranes (e.g., lipid bilayer penetration via GROMACS) .

Q. How to resolve contradictions in biological activity data across studies?

  • Assay Variability : Compare IC₅₀ values under standardized conditions (e.g., cell line passage number, serum concentration). For antimicrobial assays, use CLSI guidelines .
  • Metabolite Interference : Perform LC-MS/MS to detect in situ degradation products (e.g., hydrolysis of the thioether bond in acidic media) .
  • Off-Target Effects : Use CRISPR-Cas9 knockout models to isolate target-specific activity .

Q. What strategies improve the compound’s metabolic stability without compromising activity?

  • Bioisosteric Replacement : Replace the furan methyl group with a thiophene (improves metabolic resistance) or fluorinated analogs .
  • Prodrug Design : Mask the carboxamide as an ester or glycoside to enhance bioavailability .
  • CYP450 Inhibition Screening : Use human liver microsomes to identify metabolic hotspots (e.g., oxidation of the thiadiazole ring) .

Q. How to design SAR studies for derivatives of this compound?

  • Scaffold Modification : Synthesize analogs with varying substituents on the chlorophenyl (e.g., -NO₂, -OCH₃) or thiadiazole (e.g., -CH₃, -CF₃) groups .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., thiadiazole S atoms) and hydrophobic pockets .
  • In Vivo Correlation : Test top candidates in rodent models for pharmacokinetics (e.g., t₁/₂, Cmax) and efficacy (e.g., tumor growth inhibition) .

Methodological Notes

  • Data Reproducibility : Archive raw spectral data (NMR, HPLC) in repositories like Zenodo for peer validation .
  • Ethical Compliance : Adhere to OECD guidelines for preclinical testing, particularly for genotoxicity (Ames test) and cardiotoxicity (hERG assay) .

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